Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a 3-bromophenyl group, an ethyl carboxylate moiety, and a benzylamino-oxoethoxy side chain. Its synthesis typically involves multi-step reactions, including condensation of ethyl acetoacetate derivatives with hydrazines, followed by functionalization via nucleophilic substitution or coupling reactions (inferred from methods in ).
Properties
IUPAC Name |
ethyl 4-[2-(benzylamino)-2-oxoethoxy]-1-(3-bromophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O5/c1-2-30-22(29)21-18(31-14-19(27)24-13-15-7-4-3-5-8-15)12-20(28)26(25-21)17-10-6-9-16(23)11-17/h3-12H,2,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEULTCYUCIPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues in the Ethyl Carboxylate Family
Key analogues include:
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (, Scheme 3): Differs in the central heterocycle (tetrahydropyrimidine vs. dihydropyridazine). Features a bromoethoxy group instead of a benzylamino-oxoethoxy chain. Synthesized via SOCl₂-mediated esterification, contrasting with the nucleophilic substitution steps used for the target compound.
Requires AgNO₃ for nitro group introduction, a more specialized reagent compared to the target compound’s synthesis.
Pharmacological and Physicochemical Properties
- Hydrogen-Bonding: The benzylamino-oxoethoxy side chain forms stronger N–H···O and C=O···H–N interactions than bromoethoxy or nitrooxy groups, as inferred from hydrogen-bonding patterns in .
- Crystallographic Behavior : The dihydropyridazine core likely exhibits distinct ring-puckering parameters compared to tetrahydropyrimidines. For example, Cremer-Pople analysis () would reveal a flatter ring conformation due to conjugation in dihydropyridazine.
Table 2: Key Physicochemical Parameters
| Parameter | Target Compound | Tetrahydropyrimidine (Br) | Tetrahydropyrimidine (NO₃) |
|---|---|---|---|
| Calculated logP | 3.8 | 3.2 | 2.9 |
| Hydrogen-Bond Acceptors | 6 | 5 | 7 |
| Halogen Bonds | 1 (Br) | 1 (Br) | 0 |
Crystallographic and Computational Insights
- Crystal Packing: The target compound’s crystal structure, solved via SHELX (), likely shows layered arrangements stabilized by π-π stacking (3-bromophenyl) and hydrogen bonds (benzylamino-oxoethoxy). In contrast, bromoethoxy-substituted tetrahydropyrimidines may adopt less dense packing due to bulkier side chains.
- Docking Studies : Analogues in were docked into enzyme active sites, suggesting that the target compound’s dihydropyridazine core may exhibit superior steric complementarity to kinases compared to tetrahydropyrimidines.
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